molecular formula C19H30N4O5S B2939455 1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine CAS No. 1089282-90-5

1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine

Cat. No. B2939455
CAS RN: 1089282-90-5
M. Wt: 426.53
InChI Key: RKNMTVANTXSCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine is a useful research compound. Its molecular formula is C19H30N4O5S and its molecular weight is 426.53. The purity is usually 95%.
BenchChem offers high-quality 1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Discovery and Bioactivity of Bis(heteroaryl)piperazines

Piperazine derivatives have been explored for their pharmacological properties, particularly as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs). In a study by Romero et al. (1994), a novel class of bis(heteroaryl)piperazines (BHAPs) showed significant potency against HIV-1, highlighting the potential of piperazine derivatives in antiviral therapy (Romero et al., 1994).

Serotonin Receptor Agonists

Another area of research involving piperazine derivatives is their application as serotonin receptor agonists. Sonda et al. (2004) synthesized benzamide derivatives with a piperazine component that showed potential as prokinetic agents due to their selective serotonin 4 (5-HT4) receptor agonism (Sonda et al., 2004).

Metabolic Pathway Elucidation

The study of metabolic pathways of drugs involving piperazine derivatives is crucial for understanding their pharmacokinetics and interactions within the human body. Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, a novel antidepressant, identifying key enzymes involved in its metabolism, which is critical for drug design and therapeutic application considerations (Hvenegaard et al., 2012).

PET Radioligands for Neurotransmitter Studies

Piperazine derivatives have also been used in the development of positron emission tomography (PET) radioligands, such as [18F]p-MPPF, for studying serotonergic neurotransmission. This research enables better understanding of the serotonin system's role in various psychiatric and neurological disorders (Plenevaux et al., 2000).

Antimicrobial Agents

Piperazine derivatives have been evaluated for their antimicrobial activities. Matsumoto and Minami (1975) discussed the synthesis and antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, showcasing the potential of piperazine-based compounds in combating bacterial infections (Matsumoto & Minami, 1975).

properties

IUPAC Name

1-[1-(2-ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O5S/c1-4-15-13-18(23(24)25)19(28-2)14-17(15)21-7-5-16(6-8-21)20-9-11-22(12-10-20)29(3,26)27/h13-14,16H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNMTVANTXSCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)S(=O)(=O)C)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2-Ethyl-5-methoxy-4-nitrophenyl)piperidin-4-yl)-4-(methylsulfonyl)piperazine

Synthesis routes and methods

Procedure details

A mixture of 1-ethyl-2-fluoro-4-(methyloxy)-5-nitrobenzene (Example 187, step C) (0.93 g, 4.67 mmol), 1-(methylsulfonyl)-4-(4-piperidinyl)piperazine (Example 204, step C) (1.16 g, 4.67 mmol) and K2CO3 (0.774 g, 5.60 mmol) in DMSO (20 mL) was heated at 90° C. for 48 h. The reaction had not progressed sufficiently so the reaction was then heated at 120° C. for an additional 4 h. The reaction was cooled to rt, poured into H2O and extracted with DCM. Some saturated brine solution was added and the resultant was exhaustively extracted with DCM. The combined organics were washed with H2O then dried over MgSO4. The resultant solution was concentrated onto silica and purified by flash chromatography to afford 1-{1-[2-ethyl-5-(methyloxy)-4-nitrophenyl]-4-piperidinyl}-4-(methylsulfonyl)piperazine (1.12 g, 56%). 1H NMR (400 MHz, DMSO-d6) δ ppm 7.73-7.80 (m, 1H), 6.75 (s, 1H), 3.91 (s, 3H), 3.23-3.30 (m, 1H), 3.05-3.19 (m, 3H), 2.87 (s, 2H), 2.70-2.84 (m, 2H), 2.53-2.67 (m, 5H), 1.77-1.94 (m, 2H), 1.48-1.67 (m, 2H), 1.19 (t, J=7.42 Hz, 3H).
Quantity
0.93 g
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
0.774 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.